molecular formula C22H20N4O4S B307954 methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

Cat. No.: B307954
M. Wt: 436.5 g/mol
InChI Key: HJKOUXFWQKALBS-UHFFFAOYSA-N
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Description

methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique structure, which includes a triazino ring fused with a benzoxazepine moiety, and a benzoate ester group. The presence of a methylsulfanyl group and a propanoyl group further adds to its chemical diversity.

Preparation Methods

The synthesis of methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazino Ring: This step involves the cyclization of appropriate precursors to form the triazino ring.

    Introduction of the Benzoxazepine Moiety: The benzoxazepine ring is introduced through a series of condensation reactions.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the benzoate ester.

Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The propanoyl group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

methyl 4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate can be compared with other triazino-benzoxazepine derivatives. Similar compounds include:

  • Methyl 4-[3-(methylsulfanyl)-7-acetyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate
  • Methyl 4-[3-(methylsulfanyl)-7-butanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate

These compounds share a similar core structure but differ in the nature of the acyl group attached to the triazino ring. The uniqueness of this compound lies in its specific propanoyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 4-(3-methylsulfanyl-7-propanoyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoate

InChI

InChI=1S/C22H20N4O4S/c1-4-17(27)26-16-8-6-5-7-15(16)18-19(23-22(31-3)25-24-18)30-20(26)13-9-11-14(12-10-13)21(28)29-2/h5-12,20H,4H2,1-3H3

InChI Key

HJKOUXFWQKALBS-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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